molecular formula C9H10N2S B166275 4-Ethyl-1,3-benzothiazol-2-amine CAS No. 139331-68-3

4-Ethyl-1,3-benzothiazol-2-amine

Cat. No.: B166275
CAS No.: 139331-68-3
M. Wt: 178.26 g/mol
InChI Key: FRKFDZPYMJEDMA-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-benzothiazol-2-amine (CAS: 139331-68-3) is a benzothiazole derivative with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.26 g/mol . The compound features a benzothiazole core, a heterocyclic aromatic system containing sulfur and nitrogen, substituted with an ethyl group at the 4-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-benzothiazol-2-amine can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. For example, the reaction of 2-aminobenzenethiol with ethyl bromide in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of high-throughput methods and catalysts to enhance yield and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 4-Ethyl-1,3-benzothiazol-2-sulfoxide .

Scientific Research Applications

Medicinal Chemistry

4-Ethyl-1,3-benzothiazol-2-amine has been extensively studied for its potential therapeutic applications:

  • Anti-tubercular Activity : Research indicates that benzothiazole derivatives exhibit significant anti-tubercular properties. The compound has been shown to inhibit the enzyme DprE1, crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. This inhibition leads to the death of the bacteria, making it a candidate for developing new anti-TB drugs .
  • Anticancer Properties : The compound has also been investigated for its anticancer effects. Some studies suggest that benzothiazole derivatives can inhibit the proliferation of cancer cells and modulate inflammatory pathways by decreasing levels of IL-6 and TNF-α .
  • Neuroprotective Effects : Preliminary studies have explored the neuroprotective potential of this compound, indicating possible benefits in neurodegenerative diseases.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Synthetic Routes : The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Methods such as microwave irradiation and one-pot reactions have been employed to enhance yield and efficiency .

Industrial Applications

The compound is utilized in several industrial applications:

  • Dyes and Polymers : Due to its vibrant color properties, it finds use in dye production and as a precursor in polymer synthesis .

Uniqueness of this compound

The presence of the ethyl group at the 4-position enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives. This structural feature may improve its interactions with specific molecular targets, making it valuable for various applications .

Case Study 1: Anti-tubercular Activity

A study conducted on several benzothiazole derivatives revealed that compounds similar to this compound exhibited potent activity against M. tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives had better efficacy than standard treatments like Isoniazid .

Case Study 2: Anticancer Properties

Research on the anticancer effects of benzothiazole derivatives demonstrated that this compound could inhibit cell proliferation in specific cancer lines. The mechanisms involved include modulation of apoptotic pathways and reduction of inflammatory cytokines .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physical Properties

The substituent position and type significantly influence physical properties such as melting points and solubility. A comparison of 4-Ethyl-1,3-benzothiazol-2-amine with 6-substituted derivatives is shown below:

Compound Name Substituent Molecular Formula Melting Point (°C) Key Reference
This compound 4-Ethyl C₉H₁₀N₂S Not reported
6-Cyano-1,3-benzothiazol-2-amine 6-Cyano C₈H₅N₃S 185–187
6-Nitro-1,3-benzothiazol-2-amine 6-Nitro C₇H₅N₃O₂S 223–225
6-Methoxy-1,3-benzothiazol-2-amine 6-Methoxy C₈H₈N₂OS 130–132

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) increase melting points due to enhanced intermolecular interactions .

Anticancer Activity

  • This compound : Structural analogues with ethyl groups have been explored in hybrid molecules for multi-target drug design, particularly in neurodegenerative and anticancer therapies .
  • 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2-ylidene]-1,3-benzothiazol-2-amine : Demonstrates targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29), highlighting the role of halogen substituents in enhancing cytotoxicity .

Antiproliferative Properties

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : A triazole-benzothiazole hybrid shows promise in antiproliferative studies, with the nitro group facilitating DNA interaction .

Biological Activity

4-Ethyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2SC_9H_{10}N_2S, and it features a benzothiazole ring with an ethyl group at the 4-position and an amine at the 2-position. This structural configuration is significant for its biological activity.

Target Enzymes
this compound primarily targets DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme essential for the biosynthesis of arabinogalactan in the cell wall of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.

Biochemical Pathways
The compound affects several biochemical pathways:

  • Arabinogalactan Biosynthesis : Disruption leads to compromised cell wall integrity in mycobacteria.
  • Inflammatory Pathways : Some studies suggest that benzothiazole derivatives can modulate inflammatory responses by inhibiting cytokines such as IL-6 and TNF-α .

Pharmacokinetics

Benzothiazole derivatives, including this compound, are noted for their good bioavailability. They are generally well absorbed in biological systems, allowing them to reach their targets effectively. The stability of this compound is influenced by environmental factors; it is recommended to store it at 4°C and protect it from light to maintain its efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties:

Microorganism Activity MIC (µg/mL)
Mycobacterium tuberculosisInhibition via DprE1 targeting≤ 8
Staphylococcus aureusModerate antibacterial activity16
Escherichia coliModerate antibacterial activity32

The Minimum Inhibitory Concentration (MIC) values indicate significant potency against M. tuberculosis and moderate effectiveness against common pathogens like S. aureus and E. coli .

Anticancer Activity

Benzothiazole derivatives have been investigated for their potential anticancer effects. Some studies suggest that they may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis
    A study demonstrated that this compound effectively inhibited M. tuberculosis with an MIC value as low as 8 µg/mL. The mechanism was attributed to the inhibition of DprE1, leading to disrupted cell wall synthesis and subsequent bacterial death .
  • Inflammatory Response Modulation
    Another investigation revealed that benzothiazole derivatives could significantly reduce levels of inflammatory markers such as IL-6 and TNF-α in vitro, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound is typically synthesized via cyclization of aniline derivatives with potassium thiocyanate (KSCN) and bromine in glacial acetic acid under controlled temperatures (<10°C). Post-reaction, purification involves filtration, washing with water, and recrystallization from ethanol . Adjusting stoichiometric ratios of reactants and optimizing reaction time (e.g., 16 hours for complete cyclization) can enhance yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology : Use 1^1H and 13^13C NMR to confirm the amine and ethyl substituents (e.g., δ ~5.0 ppm for NH2_2, δ ~1.2–1.4 ppm for ethyl CH3_3). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (via SHELX software) resolves 3D structure, particularly for resolving hydrogen bonding or tautomeric forms .

Q. How can common derivatization reactions (e.g., acetylation, Schiff base formation) be applied to modify this compound?

  • Methodology : Acetylation with acetic anhydride under reflux introduces an acetamide group at the 2-amine position. For Schiff bases, condense with aldehydes (e.g., veratraldehyde) in ethanol with catalytic acetic acid, followed by recrystallization . Monitor reaction progress via TLC and characterize products using FT-IR (C=O stretch at ~1650 cm1^{-1}).

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) on the benzothiazole core influence biological activity in anticancer assays?

  • Methodology : Compare IC50_{50} values of derivatives against cancer cell lines (e.g., HCT-116) via MTT assays. Molecular docking studies (using AutoDock Vina) can predict interactions with targets like tubulin or kinases. For example, ethyl groups may enhance lipophilicity, improving membrane permeability .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disordered solvent molecules in SHELX-refined structures?

  • Methodology : In SHELXL, apply TWIN and BASF commands for twinned data. For solvent disorder, use PART and SUMP constraints. Validate refinement with Rint_{int} (<0.05) and goodness-of-fit (GOF ~1.0). Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can computational models reconcile discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

  • Methodology : Perform pharmacokinetic simulations (e.g., GastroPlus) to assess absorption/metabolism. Validate with in vivo studies: administer derivatives orally to murine models and measure plasma concentrations via LC-MS. Adjust logP and solubility parameters (e.g., using Hansen solubility parameters) to improve bioavailability .

Q. What experimental designs address conflicting inhibition efficiencies reported in corrosion studies involving benzothiazole derivatives?

  • Methodology : Standardize testing conditions (e.g., 1 M HCl, 25°C) and use electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance. Compare results with potentiodynamic polarization curves. Ensure inhibitor concentrations are traceable (e.g., 2.5 ppm) and account for surface adsorption kinetics via Langmuir isotherms .

Properties

IUPAC Name

4-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKFDZPYMJEDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365968
Record name 4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-68-3
Record name 4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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